Methyl 2-methyl-3-sulfamoylbutanoate
Description
Its structure combines a methyl ester group at the terminal position, a sulfamoyl moiety at the β-carbon, and a branched alkyl chain.
Properties
IUPAC Name |
methyl 2-methyl-3-sulfamoylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-4(6(8)11-3)5(2)12(7,9)10/h4-5H,1-3H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQASPHVASFOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-sulfamoylbutanoate typically involves the reaction of 2-methyl-3-sulfamoylbutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-sulfamoylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Methyl 2-methyl-3-sulfamoylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-sulfamoylbutanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights methyl esters and sulfonamide derivatives with structural or functional similarities. Below is a comparative analysis based on synthesis methods, physicochemical properties, and applications.
Structural Analogues from Resin Methyl Esters ()
Several methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) were isolated from Austrocedrus chilensis resin. While these lack the sulfamoyl group, they share the methyl ester functionality and branched alkyl backbone. Key differences include:
- Polarity: The sulfamoyl group in Methyl 2-methyl-3-sulfamoylbutanoate increases polarity compared to non-polar diterpenoid esters.
- Synthetic Complexity: Diterpenoid esters are naturally derived, whereas sulfamoyl esters require targeted synthesis (e.g., via sulfonylation or amidation steps).
Physicochemical Properties of Methyl Esters ()


and provide general data on methyl esters, including boiling points, solubility, and chromatographic retention times. For example:
- Methyl salicylate (): Boiling point ~222°C, logP ~2.3.
- Methyl 2-hydroxy-3-methylbutanoate (): Likely lower logP than sulfamoyl derivatives due to hydroxyl instead of sulfamoyl.
This compound is expected to exhibit:
- Higher water solubility compared to non-polar methyl esters (e.g., diterpenoid esters).
- Longer HPLC retention times than simple esters (e.g., methyl salicylate) due to increased polarity .
Sulfonamide-Containing Compounds ()
and describe sulfonamide and amino ester derivatives, though none directly match the target compound:
- Methyl 2-benzoylamino-3-oxobutanoate (): Synthesized via condensation reactions, highlighting the reactivity of β-keto esters.
- Phosphonamidate esters (): Contain P=O and amino groups, differing in backbone structure.
Biological Activity
Methyl 2-methyl-3-sulfamoylbutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a sulfamoyl functional group attached to a butanoate backbone. The synthesis typically involves the reaction of methyl 2-methyl-3-bromobutanoate with a sulfamoyl chloride in the presence of a base, yielding the desired sulfamoyl derivative.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives from the sulfamoyl class have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below clinically relevant thresholds, suggesting their potential as antibacterial agents .
Anticancer Activity
This compound and its derivatives have been studied for their cytotoxic effects against cancer cell lines. The compound shows promise as an anticancer agent, particularly through mechanisms that inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. The cytotoxicity is often measured using IC50 values, with lower values indicating higher potency. For example, certain derivatives have shown IC50 values less than 0.125 µg/cm³ against HeLa cells, a common cervical cancer cell line .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of sulfamoyl derivatives revealed that this compound exhibited significant antibacterial activity compared to standard antibiotics like ampicillin. The study documented an IC50 value significantly lower than that of ampicillin against Pseudomonas aeruginosa, highlighting its potential as a novel antibacterial agent .
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies on HeLa cells demonstrated that this compound could induce apoptosis at concentrations as low as 0.068 µg/cm³. This finding indicates that the compound may disrupt cellular processes essential for cancer cell survival, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Thymidylate Synthase : By inhibiting TS, the compound disrupts DNA synthesis in proliferating cells.
- Cell Cycle Arrest : Studies suggest that it may induce G1 phase arrest in cancer cells, preventing further cell division.
- Induction of Apoptosis : Evidence shows that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
